molecular formula C14H21NO3 B1674282 Furmecyclox CAS No. 60568-05-0

Furmecyclox

Cat. No. B1674282
Key on ui cas rn: 60568-05-0
M. Wt: 251.32 g/mol
InChI Key: QTDRLOKFLJJHTG-UHFFFAOYSA-N
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Patent
US04240973

Procedure details

A mixture of 85.2 parts of N-cyclohexyl-N-methoxyacetoacetamide and 58.2 parts of 95.7% pure α-acetoxypropionaldehyde is added dropwise to a suspension of 19.4 parts of iron-III chloride in 100 parts of isobutanol at 40°-45° C. The mixture is then kept at 45° C. for 7.5 hours. Water is added to the reaction mixture, the batch is extracted with methylene chloride and the extract is evaporated. 104 parts of crude product are obtained; this can be distilled at 138°-145° C./0.3 mm Hg, to give 88.5 parts of pure O-methyl-N-cyclohexyl-2,5-dimethylfuran-3-hydroxamic acid.
[Compound]
Name
85.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-cyclohexyl-N-methoxyacetoacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
19.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]([O:14][CH3:15])[C:8](=[O:13])[CH2:9][C:10]([CH3:12])=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(O[CH:20]([CH3:23])[CH:21]=O)(=O)C.C(O)C(C)C>[Fe].O>[CH3:15][O:14][N:7]([CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1)[C:8]([C:9]1[CH:21]=[C:20]([CH3:23])[O:11][C:10]=1[CH3:12])=[O:13]

Inputs

Step One
Name
85.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N-cyclohexyl-N-methoxyacetoacetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N(C(CC(=O)C)=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C=O)C
Step Two
Name
19.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the batch is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the extract is evaporated
CUSTOM
Type
CUSTOM
Details
104 parts of crude product are obtained
DISTILLATION
Type
DISTILLATION
Details
this can be distilled at 138°-145° C./0.3 mm Hg

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CON(C(=O)C1=C(OC(=C1)C)C)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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